molecular formula C14H18O3 B13638168 5-(Hexyloxy)isophthalaldehyde

5-(Hexyloxy)isophthalaldehyde

Cat. No.: B13638168
M. Wt: 234.29 g/mol
InChI Key: DHKNGYQIUBIIKF-UHFFFAOYSA-N
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Description

5-(Hexyloxy)isophthalaldehyde is a substituted aromatic dialdehyde featuring a hexyloxy group (-O-C₆H₁₃) at the 5-position of the isophthalaldehyde backbone. The hexyloxy group, an electron-donating alkoxy substituent, is expected to enhance solubility in organic solvents and influence electronic properties in materials chemistry, such as dye-sensitized solar cells (DSSCs) or covalent organic frameworks (COFs) .

Properties

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

5-hexoxybenzene-1,3-dicarbaldehyde

InChI

InChI=1S/C14H18O3/c1-2-3-4-5-6-17-14-8-12(10-15)7-13(9-14)11-16/h7-11H,2-6H2,1H3

InChI Key

DHKNGYQIUBIIKF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC(=CC(=C1)C=O)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Hexyloxy)isophthalaldehyde typically involves the alkylation of isophthalaldehyde with hexanol. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions often include heating the mixture to reflux temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of 5-(Hexyloxy)isophthalaldehyde may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 5-(Hexyloxy)isophthalaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hexyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: 5-(Hexyloxy)isophthalic acid.

    Reduction: 5-(Hexyloxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Hexyloxy)isophthalaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the formation of Schiff bases and coordination complexes.

    Biology: The compound can be used in the development of fluorescent probes for biological imaging due to its ability to form conjugated systems.

    Medicine: Research is ongoing into its potential use in drug development, particularly as a precursor for bioactive molecules.

    Industry: It is used in the production of polymers and materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 5-(Hexyloxy)isophthalaldehyde largely depends on its chemical reactivity. The aldehyde groups can form Schiff bases with amines, which can then participate in further chemical transformations. The hexyloxy group can influence the compound’s solubility and reactivity, making it a versatile intermediate in organic synthesis.

Molecular Targets and Pathways:

    Schiff Base Formation: The aldehyde groups react with primary amines to form imines, which can then undergo further reactions.

    Nucleophilic Substitution: The hexyloxy group can be replaced by various nucleophiles, leading to a wide range of derivatives.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. 5-(tert-Butyl)isophthalaldehyde
  • Structural Features: The tert-butyl group (-C(CH₃)₃) introduces steric bulk, reducing crystallization tendencies and improving solubility in nonpolar solvents. NMR data (δ 7.32 ppm for aromatic protons) confirms its symmetric substitution pattern .
  • Reactivity and Applications: Used in dynamic covalent chemistry to form [2+3]-imine cages. Despite steric hindrance, yields remain high (>90%) due to favorable thermodynamics .
  • Key Difference : The tert-butyl group prioritizes solubility via steric effects, whereas the hexyloxy group combines solubility enhancement (via alkyl chain) with electronic modulation (via oxygen lone pairs).
2.2. 5-(4-Formylphenyl)isophthalaldehyde
  • Structural Features : An extended aromatic system with a formylphenyl substituent. This design enables the synthesis of COFs with dual hexagonal pores (e.g., HP-COF-1: 1.06 nm and 1.96 nm pores) .
  • Reactivity and Applications : Reacts with hydrazine to form crystalline COFs with high surface areas. The rigid aromatic linker ensures structural stability but limits framework flexibility .
  • Key Difference : Unlike the hexyloxy group, the formylphenyl substituent introduces π-conjugation and rigidity, favoring ordered pore structures over flexibility.
2.3. Alkoxy-Substituted Analogues in DSSCs
  • Structural Features: highlights dyes incorporating 2-(4-(hexyloxy)phenyl)thiophene donors. The hexyloxy group extends light absorption into the near-IR region by enhancing electron-donating capacity .
  • Performance: Alkoxy groups improve dye adsorption on TiO₂, shifting the conduction band edge and increasing photocurrent. For example, the BTD-R dye achieves broad absorption due to its hexyloxy-thiophene donor .
  • Key Difference: Compared to alkyl chains (e.g., tert-butyl), alkoxy groups enhance electronic communication between donor and acceptor moieties, critical for DSSC efficiency.

Comparative Data Table

Compound Substituent Key Properties Applications References
5-(Hexyloxy)isophthalaldehyde -O-C₆H₁₃ Enhanced solubility, electron-donating DSSCs, flexible COFs
5-(tert-Butyl)isophthalaldehyde -C(CH₃)₃ Steric bulk, high solubility Imine cages, macrocycles
5-(4-Formylphenyl)isophthalaldehyde -C₆H₄-CHO Rigid, π-conjugated COFs with dual pores

Research Findings and Implications

  • Solubility and Reactivity : Alkoxy substituents (e.g., hexyloxy) outperform alkyl groups (e.g., tert-butyl) in balancing solubility and electronic effects, making them versatile in organic synthesis .
  • Material Design : In COFs, rigid substituents (formylphenyl) create stable pores, while alkoxy groups could introduce tunable hydrophobicity or flexibility .
  • Electron Modulation : The hexyloxy group’s electron-donating nature is critical for DSSC dyes, enabling efficient charge transfer and broad light harvesting .

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